2-amino-N-(1H-indazol-6-yl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-amino-N-(1H-indazol-6-yl)acetamide |
InChI |
InChI=1S/C9H10N4O/c10-4-9(14)12-7-2-1-6-5-11-13-8(6)3-7/h1-3,5H,4,10H2,(H,11,13)(H,12,14) |
InChI Key |
MHXYJDNTMVJGAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CN)NN=C2 |
Origin of Product |
United States |
Molecular Design and Structure Activity Relationship Sar Studies
Scaffold Hopping and Molecular Hybridization Strategies
Scaffold hopping is a prominent strategy in drug discovery used to identify novel molecular frameworks with similar biological activity to an existing lead compound, often with improved properties. In the context of indazole-containing compounds, this technique has been successfully employed. For instance, researchers have used scaffold hopping to transition from indole-based structures to indazole frameworks to develop dual inhibitors of anti-apoptotic proteins like MCL-1 and BCL-2. rsc.org
A notable application of this strategy involved designing a series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov By replacing a portion of a known inhibitor's structure with the indazole-pyrazole acetamide (B32628) scaffold, a new class of compounds was generated. nih.gov This approach not only yielded compounds with novel intellectual property but also led to molecules with significantly enhanced inhibitory potency. nih.gov
Rational Design of Derivatives for Enhanced Biological Activity
Rational drug design, which relies on understanding the three-dimensional structure of the biological target, has been instrumental in optimizing indazole-based inhibitors. A prime example is the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.govhanyang.ac.kr
Starting from a known quinazoline-based FLT3 inhibitor, researchers designed a new series of compounds by replacing the quinazoline (B50416) core with a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole scaffold. nih.govhanyang.ac.kr This design was guided by the binding mode of existing inhibitors within the FLT3 kinase domain. nih.gov The subsequent synthesis and evaluation of various benzamide (B126) derivatives led to the identification of compounds with potent activity against both wild-type and mutated forms of FLT3. nih.govhanyang.ac.kr One of the most potent compounds, 8r , demonstrated significant inhibitory activity against FLT3 and its mutants, highlighting the success of this rational design approach. nih.gov
Similarly, in the pursuit of VEGFR-2 inhibitors, a library of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives was designed and synthesized. The lead compound from this series, W13 , exhibited exceptional potency against VEGFR-2 and demonstrated strong anti-proliferative effects in gastric cancer cell lines. nih.gov
| Compound | Target | IC₅₀ (nM) | Cell Line | Anti-proliferative IC₅₀ (µM) |
|---|---|---|---|---|
| W13 | VEGFR-2 | 1.6 | HGC-27 | 0.36 |
| 8r | FLT3 | 41.6 | - | - |
| 8r | FLT3-ITD (W51) | 22.8 | - | - |
| 8r | FLT3-TKD (D835Y) | 5.64 | - | - |
Systemic Modification of the Indazole Moiety and Substituents
The indazole ring is a critical component for the biological activity of this class of compounds. nih.gov Structure-activity relationship (SAR) studies have confirmed that the 1H-indazole ring and appropriate substitutions at various positions are crucial for potent inhibitory effects. nih.gov
Impact of Acetamide Linkage Variations on Molecular Interactions
The acetamide linker plays a pivotal role in correctly orienting the functional groups of the molecule for optimal interaction with its biological target. This linkage is not merely a spacer but an active participant in forming key molecular interactions, such as hydrogen bonds.
The chemical properties of the acetamide group, particularly its ability to engage in hydrogen bonding and its influence on molecular conformation, are critical. researchgate.net Studies on various classes of bioactive molecules have shown that the acetamide linkage is essential for maintaining a favorable conformation for receptor binding. nih.gov For instance, in a series of benzothiazole (B30560) derivatives, the acetamide linkage was identified as a key structural element for promising antibacterial agents. nih.gov
Furthermore, the nature of the amino and acetamide functional groups can significantly influence the ionization and fragmentation of the molecule, which has implications for its pharmacokinetic properties. nih.govresearchgate.net The acetamide group, for example, can preferentially interact with cations like Na+, which can stabilize the molecule. nih.govresearchgate.net Variations in the length and rigidity of the acetamide linker, or its replacement with other chemical groups, can drastically alter the binding affinity and selectivity of the compound.
Conformational Analysis and Stereochemical Considerations
The three-dimensional shape (conformation) of a molecule is crucial for its biological activity. Conformational analysis aims to understand the preferred spatial arrangements of a molecule and how these conformations influence its interaction with a biological target. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations are employed to study the conformational preferences of molecules in solution. unifi.it
For complex molecules, stereochemistry—the specific 3D arrangement of atoms—is also a critical factor. While specific conformational analysis studies on 2-amino-N-(1H-indazol-6-yl)acetamide are not extensively detailed in the available literature, the principles are broadly applicable. For related heterocyclic compounds, it has been shown that the molecule often adopts a specific, low-energy conformation that is "pre-organized" for binding to its target. This reduces the entropic penalty of binding and can lead to higher affinity. The relative orientation of the indazole ring and the acetamide substituent is dictated by the rotational barriers around the single bonds, and this orientation is key to positioning the hydrogen bond donors and acceptors correctly within the target's binding site.
Biological Activity and Mechanistic Investigations
Receptor Modulation Studies
The N-(1H-indazol-6-yl)acetamide moiety serves as a foundational structure for ligands that modulate various G protein-coupled receptors (GPCRs).
Derivatives of the N-(1H-indazol-6-yl)acetamide scaffold have been identified as high-affinity ligands for the Melanin-Concentrating Hormone Receptor 1 (MCHr1), a GPCR involved in the regulation of feeding behavior and energy balance. nih.gov Optimization of a high-throughput screening hit led to the discovery of 2-(4-benzyloxy-phenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, a potent MCHr1 antagonist. nih.gov This compound demonstrated strong binding affinity in radioligand assays and functional antagonism in cellular assays measuring calcium release. nih.gov
Table 2: MCHr1 Binding and Functional Activity
| Compound | Assay Type | Measurement | Value |
|---|---|---|---|
| 2-(4-benzyloxy-phenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide | Binding Assay | Ki | 5.3 nM |
These findings establish the indazole-acetamide framework as a key pharmacophore for engaging the MCHr1 target. nih.gov
A thorough review of scientific literature did not yield specific studies investigating the serotonin (B10506) (5-HT4) receptor agonist activity of 2-amino-N-(1H-indazol-6-yl)acetamide or its direct structural analogs. Research on 5-HT4 agonists has primarily focused on other distinct chemical scaffolds. nih.gov
The indazole chemical class has been successfully utilized to develop potent and selective agonists for the human β3-adrenergic receptor (β3-AR), a receptor involved in processes such as lipolysis and thermogenesis. nih.govsemanticscholar.org A study detailed the discovery of novel indazole derivatives with significant β3-AR agonistic activity. nih.gov The initial hit compound from this series demonstrated an EC50 value of 21 nM. nih.gov Subsequent research focused on optimizing these indazole derivatives to enhance their selectivity for the β3-AR over other adrenergic receptors, such as the α1A-AR, to improve their potential therapeutic profile. nih.gov
There is no specific information in the reviewed scientific literature that links the this compound structure to binding profiles at Imidazoline (B1206853) I2 or α2-adrenoceptors. Ligands that target these receptors, such as clonidine (B47849) and idazoxan, typically feature an imidazoline ring, a structural motif not present in the subject compound. nih.govnih.gov
Cellular and Molecular Pathway Analysis
The interactions of N-(1H-indazol-6-yl)acetamide derivatives with their respective targets initiate distinct cellular and molecular signaling cascades.
MCHr1 Antagonism: As a potent antagonist of MCHr1, the derivative 2-(4-benzyloxy-phenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide functions by inhibiting MCH-mediated intracellular Ca2+ release, a key signaling event downstream of receptor activation. nih.gov
PLK4 Inhibition: The inhibition of PLK4 by N-(1H-indazol-6-yl)benzenesulfonamide derivatives has significant consequences for cellular proliferation. By targeting this key mitotic regulator, compounds like K22 can arrest the cell cycle, inhibit colony formation, and ultimately induce apoptosis in cancer cell lines. nih.gov
β3-Adrenergic Receptor Agonism: Agonism at the β3-AR by indazole derivatives is expected to proceed through the canonical G-protein signaling pathway. Activation of the β3-AR typically involves coupling to Gs proteins, leading to the stimulation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. semanticscholar.org
Regulation of PI3K-Akt-mTOR Signaling Pathway
There is no available data describing the effect of this compound on the PI3K-Akt-mTOR signaling pathway.
Modulation of Matrix Metalloproteinase-9 (MMP-9) and E-cadherin Expression
The impact of this compound on MMP-9 and E-cadherin protein expression has not been reported.
Impact on Apoptotic Protein Expression
Information regarding the influence of this compound on the expression of apoptotic proteins is not available.
Generation of Reactive Oxygen Species (ROS)
There are no studies available that investigate whether this compound can induce the generation of ROS in cells.
Antiproliferative and Apoptotic Mechanisms in Cell Lines
Inhibition of Cancer Cell Proliferation
The antiproliferative activity of this compound against any cancer cell lines has not been documented in the scientific literature.
Induction of Apoptosis in Tumor Cell Lines
There is no evidence from published studies to suggest that this compound induces apoptosis in tumor cell lines.
Based on a comprehensive search of available scientific literature, there is currently no specific published data on the chemical compound This compound for the biological activities outlined in your request.
The search results yielded information on structurally related but distinct molecules, such as derivatives of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide or N-(1H-indazol-6-yl)benzenesulfonamide. However, your instructions strictly require focusing solely on "this compound".
Therefore, it is not possible to generate a scientifically accurate article that adheres to your strict outline and content requirements for the specific topics of:
Inhibition of Colony Formation
Suppression of Cell Migration and Invasion
Anti-angiogenic Effects
Differential Activity Against Normal Cells vs. Tumor Cells
Anti-inflammatory and Immunomodulatory Activities
Antitubercular Activity
To provide an article on these biological activities would necessitate using data from different chemical compounds, which would directly violate the core instruction to focus exclusively on This compound .
Antimicrobial and Anti-infective Applications
In vitro Efficacy Against Drug-Resistant Bacterial Strains
Currently, there is a notable absence of specific research detailing the in vitro efficacy of this compound against drug-resistant bacterial strains in publicly available scientific literature. The emergence of multidrug-resistant bacteria necessitates the exploration of novel chemical scaffolds, and while the indazole nucleus is a component of various biologically active compounds, the specific antibacterial activity of this acetamide (B32628) derivative against resistant pathogens has not been documented. Further research is required to determine if this compound exhibits any inhibitory effects on clinically relevant resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) or vancomycin-resistant Enterococci (VRE).
General Antimicrobial Activity
The broader class of acetamide derivatives has been a subject of interest in the quest for new antimicrobial agents. Studies on various N-substituted acetamide compounds have demonstrated a range of antibacterial activities. For instance, research into other complex acetamide derivatives has shown that modifications to the substituent groups can significantly influence the antimicrobial spectrum and potency. However, specific data from in vitro screening of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus are not available in the current body of scientific literature. Therefore, no definitive statements can be made regarding its general antimicrobial activity at this time.
Antifungal Activities
Similar to its antibacterial profile, the antifungal properties of this compound have not been specifically reported. The indazole moiety is present in some compounds investigated for antifungal effects, suggesting that this structural feature could contribute to such activity. However, without direct experimental evidence from antifungal susceptibility testing against fungal pathogens like Candida albicans or Aspergillus fumigatus, the potential of this compound as an antifungal agent remains speculative.
Antiprotozoal Potential (based on related compounds)
While direct studies on the antiprotozoal activity of this compound are not available, research on other indazole derivatives has shown promise in this area. A number of indazole-containing compounds have been synthesized and evaluated for their activity against various protozoan parasites. nih.govnih.gov For example, studies on 2-phenyl-2H-indazole derivatives have revealed potent activity against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov
These findings suggest that the indazole scaffold can be a valuable pharmacophore for the development of new antiprotozoal drugs. The biological activity of these related compounds indicates that this compound could warrant investigation for its potential efficacy against parasitic protozoa. However, it is crucial to note that direct extrapolation of activity is not always accurate, and specific testing of the compound is necessary to confirm any antiprotozoal potential.
Below is a hypothetical data table illustrating how such research findings might be presented, based on studies of related indazole compounds.
Table 1: Hypothetical Antiprotozoal Activity of Indazole Derivatives (Note: This table is for illustrative purposes only and does not represent actual data for this compound)
| Compound | Target Protozoan | IC50 (µM) |
|---|---|---|
| Indazole Derivative A | Entamoeba histolytica | 5.2 |
| Indazole Derivative B | Giardia intestinalis | 8.7 |
| Indazole Derivative C | Trichomonas vaginalis | 3.1 |
Preclinical Pharmacological Evaluation
In Vitro Pharmacological Studies
Potency Determination (e.g., IC50 values)
No data is available regarding the in vitro potency of 2-amino-N-(1H-indazol-6-yl)acetamide.
Selectivity Profiling against Off-Targets
There is no available information on the selectivity profile of this compound against a panel of off-target proteins, such as other kinases, receptors, or enzymes.
Mechanism of Action Confirmation in Cellular Systems
No studies were identified that investigated or confirmed the mechanism of action of this compound in cellular systems.
In Vivo Efficacy Assessment in Animal Models (Non-Human)
Proof-of-Concept Studies in Disease Models (e.g., tumor growth inhibition models, infection models)
No in vivo proof-of-concept studies for this compound in any disease models have been reported in the reviewed literature.
Dose-Response Relationships in Animal Models
There is no available data on the dose-response relationship of this compound in any non-human animal models.
Comparative Efficacy with Reference Compounds in Preclinical Settings
While specific comparative efficacy studies for this compound are not available in the reviewed literature, research on a structurally related analog, 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, demonstrates its activity as a melanin-concentrating hormone receptor 1 (MCHr1) antagonist. In preclinical models, this compound was identified as a high-affinity ligand for MCHr1 and a potent inhibitor of MCH-mediated calcium release nih.gov. When administered to diet-induced obese mice, it showed efficacy in a chronic model of weight loss, highlighting the therapeutic potential of this structural class in metabolic diseases nih.gov.
Indazole-containing derivatives, more broadly, have been investigated for a range of biological activities, including as inhibitors of enzymes like polo-like kinase 4 (PLK4), pan-Pim kinases, and fibroblast growth factor receptors (FGFRs) nih.gov. For instance, certain (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives have shown potent, single-digit nanomolar inhibition of PLK4 and have been effective in mouse models of colon cancer nih.gov. Another series of 1H-indazole derivatives demonstrated strong inhibition against pan-Pim kinases, with one compound showing a balanced profile of potency and in vivo stability nih.gov. These examples underscore the diverse therapeutic applications being explored for compounds containing the indazole scaffold.
Preclinical Drug Metabolism and Pharmacokinetic (DMPK) Considerations (Excluding Human Data)
The preclinical DMPK profile is crucial for evaluating the potential of a drug candidate. This involves assessing its metabolic stability and how it is absorbed, distributed, metabolized, and excreted in animal models.
Computational Chemistry and in Silico Approaches
Molecular Docking and Ligand-Protein Interaction Studies
No specific molecular docking studies for 2-amino-N-(1H-indazol-6-yl)acetamide were found. This type of analysis would typically involve docking the compound into the active site of a specific protein target to predict its binding affinity and interaction patterns. Such studies help in understanding the potential mechanism of action and in the rational design of more potent molecules.
Molecular Dynamics Simulations
There is no available information on molecular dynamics simulations performed on this compound. These simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the binding and conformational changes that may occur.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models specifically developed for or including this compound were identified. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
Specific in silico ADME predictions for this compound are not documented in the available literature. This analysis predicts the pharmacokinetic properties of a compound, which are crucial for its development as a potential drug.
Future Directions and Research Opportunities
Exploration of Novel Biological Targets for 2-amino-N-(1H-indazol-6-yl)acetamide
The diverse range of biological activities reported for indazole-containing compounds suggests that this compound could be screened against a variety of potential targets. Future research should focus on a broad-based screening approach to identify novel biological activities.
Key areas for investigation could include:
Kinase Inhibition: Many indazole derivatives are known to be potent kinase inhibitors. For instance, compounds with an N-(1H-indazol-6-yl) core structure have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a crucial regulator of cell mitosis, which is overexpressed in several cancers. nih.gov A notable example is the development of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as highly effective PLK4 inhibitors. nih.gov
Metabolic Disease Targets: A derivative, 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, has been identified as a potent antagonist of the melanin-concentrating hormone receptor 1 (MCHr1), a target for the treatment of obesity. nih.gov This suggests that this compound could be explored for its potential in metabolic disorders.
Oncology Pathways: The phosphatidylinositol-3-kinase (PI3K) pathway is frequently deregulated in cancer. A thieno[3,2-d]pyrimidine (B1254671) derivative containing an indazole moiety, GDC-0941, is a potent inhibitor of class I PI3K. nih.gov This highlights the potential of indazole-based compounds in targeting cancer-related signaling pathways.
Antimicrobial Activity: The indazole scaffold has been explored for its potential in developing new antimicrobial agents. nih.gov Screening this compound against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial properties.
A summary of potential biological targets for this compound, based on related compounds, is presented in Table 1.
| Potential Target Class | Specific Example(s) | Rationale based on Related Compounds |
| Protein Kinases | PLK4, PI3K | Indazole core is a common feature in many kinase inhibitors. nih.govnih.gov |
| G-Protein Coupled Receptors | MCHr1 | A structurally similar indazole-acetamide derivative is a potent MCHr1 antagonist. nih.gov |
| Enzymes in Oncology | Not specified | The indazole scaffold is present in various anticancer agents. nih.gov |
| Microbial Targets | Not specified | Indazole derivatives have shown antimicrobial activities. nih.gov |
Design of Next-Generation Indazole-Acetamide Derivatives
Should initial screening reveal promising biological activity for this compound, the next logical step would be the design and synthesis of next-generation derivatives to optimize its properties. Structure-activity relationship (SAR) studies would be crucial in this phase.
Future design strategies could include:
Modification of the Amino Group: The primary amino group on the acetamide (B32628) moiety could be a key point for modification. It could be acylated, alkylated, or incorporated into various heterocyclic systems to explore its impact on target binding and pharmacokinetic properties.
Substitution on the Indazole Ring: The indazole ring offers several positions for substitution. Introducing small alkyl groups, halogens, or other functional groups could modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced potency and selectivity.
Isomeric Scaffolds: Exploration of different isomers, such as moving the acetamide group to other positions on the indazole ring (e.g., N-(3-amino-1H-indazol-6-yl)acetamide), could lead to the discovery of novel biological activities. nih.gov
Development of Advanced Synthetic Methodologies
The development of efficient and versatile synthetic routes is essential for producing this compound and its derivatives for further study. While general methods for the synthesis of indazoles and the formation of amide bonds are well-established, there is room for innovation.
Future research in this area could focus on:
Novel Indazole Synthesis: Exploring new catalytic methods for the construction of the indazole ring system could lead to more efficient and environmentally friendly syntheses. nih.gov
Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound scaffold would allow for the rapid generation of a diverse library of analogues for SAR studies.
Flow Chemistry: The use of flow chemistry could enable a more controlled and scalable synthesis of the target compound and its derivatives, which would be beneficial for future preclinical and clinical development.
Integration of Omics Data in Mechanistic Research
To understand the mechanism of action of this compound, should it exhibit significant biological activity, the integration of "omics" data will be invaluable. These systems-level approaches can provide a comprehensive view of the cellular response to the compound.
Potential applications of omics technologies include:
Transcriptomics (RNA-Seq): To identify changes in gene expression in response to treatment with the compound, providing insights into the pathways it modulates.
Proteomics: To identify the protein targets of the compound and to understand its effects on protein expression and post-translational modifications.
Metabolomics: To analyze changes in the cellular metabolome, which can reveal the downstream effects of the compound on cellular metabolism.
Potential for Combination Therapies in Preclinical Models
Given the prevalence of indazole-based compounds in oncology research, a promising future direction for this compound, if it shows anticancer activity, is its evaluation in combination with existing therapeutic agents.
Future preclinical studies could investigate:
Synergy with Chemotherapy: Assessing whether this compound can enhance the efficacy of standard-of-care chemotherapeutic drugs.
Combination with Targeted Therapies: Exploring combinations with other targeted agents, such as other kinase inhibitors, to overcome potential resistance mechanisms.
Immuno-oncology Combinations: Investigating whether the compound can modulate the tumor microenvironment to enhance the response to immune checkpoint inhibitors.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-amino-N-(1H-indazol-6-yl)acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves coupling the indazole amine with a protected amino-acetic acid derivative. For example, amide bond formation can be achieved using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or chloroform under reflux (6–8 hours). Post-synthesis, crystallization from ethanol or aqueous ethanol (80%) improves purity . Optimizing reaction stoichiometry (1:1.1 molar ratio of indazole to acylating agent) and using catalytic DMAP can enhance yields.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR to confirm the presence of indazole protons (aromatic region: δ 7.0–8.0 ppm) and acetamide NH (δ 6.5–7.5 ppm). IR spectroscopy can validate amide C=O stretches (~1668 cm) .
- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., C: 67.38%, H: 6.79% for analogous structures) to confirm purity .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% by area under the curve).
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis or weighing to prevent inhalation of fine particles.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture.
- Waste Disposal : Follow institutional guidelines for halogenated organic waste .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Use single crystals grown via slow evaporation (ethanol/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding. For example, intermolecular N–H⋯N bonds (2.8–3.0 Å) stabilize dimers in the crystal lattice .
- Validation : Check R-factors (<5%) and residual electron density maps for errors. CCDC deposition ensures reproducibility.
Q. What strategies resolve contradictory bioactivity data for this compound across studies?
- Methodological Answer :
- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HepG2 or HEK293) and control for metabolic variability (e.g., CYP450 activity in liver microsomes) .
- Data Normalization : Express IC values relative to positive controls (e.g., cisplatin for cytotoxicity).
- Batch Analysis : Compare compound purity (via HPLC) across studies to rule out impurity-driven artifacts.
Q. How can molecular docking predict interactions between this compound and biological targets?
- Methodological Answer :
- Target Preparation : Retrieve protein structures (e.g., kinases or GPCRs) from the PDB. Remove water molecules and add polar hydrogens.
- Ligand Preparation : Generate 3D conformers of the compound (Open Babel) and optimize geometry (DFT at B3LYP/6-31G* level).
- Docking Workflow : Use AutoDock Vina with a grid box centered on the active site. Validate with co-crystallized ligands (RMSD <2.0 Å). Analyze hydrogen bonds (e.g., indazole N–H with Asp86) and hydrophobic contacts .
Q. What experimental designs mitigate challenges in studying structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the indazole (e.g., 4- vs. 6-substitution) or acetamide linker (e.g., methyl vs. ethyl).
- High-Throughput Screening : Test derivatives against a panel of 100+ targets (e.g., kinases, ion channels) to identify selectivity trends.
- Crystallographic SAR : Correlate substituent effects with binding mode changes observed in X-ray structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
